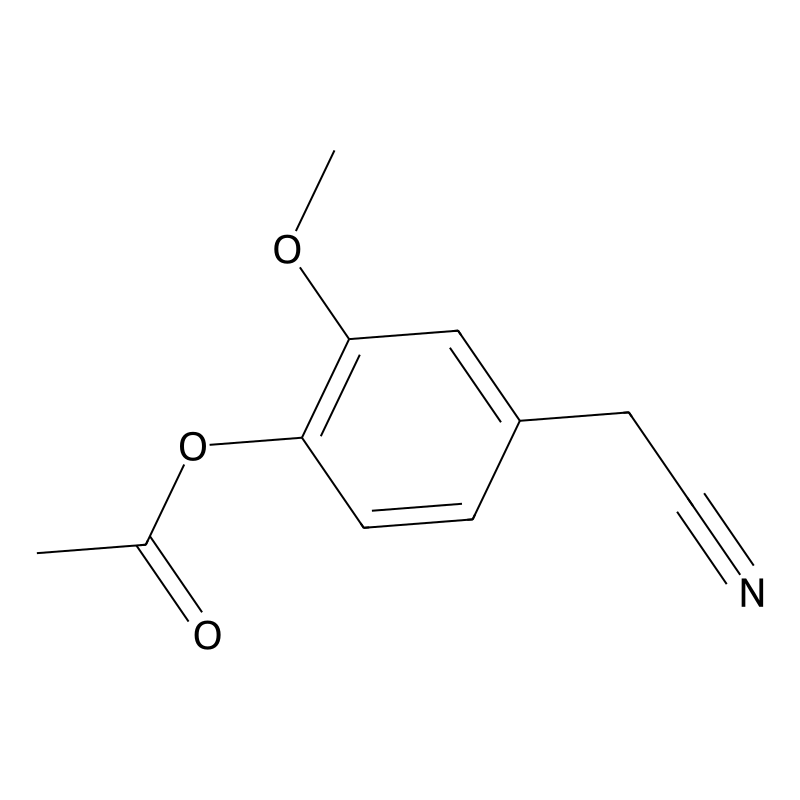

4-(Cyanomethyl)-2-methoxyphenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyanoacetylation of Amines

Scientific Field: Organic Chemistry

Application Summary: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis.

Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways.

Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.

4-(Cyanomethyl)-2-methoxyphenyl acetate is an organic compound with the molecular formula and a CAS number of 5438-51-7. This compound features a phenyl ring substituted with a methoxy group and a cyanomethyl group, making it a derivative of phenyl acetate. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic chemistry and pharmaceuticals .

- Oxidation: This compound can be oxidized to form carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to primary amines or other derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The methoxy and acetate groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Major Products Formed- From Oxidation: Carboxylic acids or aldehydes.

- From Reduction: Primary amines or other reduced derivatives.

- From Substitution: New esters or ethers, depending on the nucleophile used .

While specific biological activity data for 4-(Cyanomethyl)-2-methoxyphenyl acetate is limited, compounds with similar structures often exhibit interesting pharmacological properties. The methoxy and cyanomethyl groups may influence the compound's reactivity and interaction with biological targets, making it a candidate for further investigation in drug development .

The synthesis of 4-(Cyanomethyl)-2-methoxyphenyl acetate can be performed through several methods:

- Acetic Anhydride Method: One common approach involves reacting 4-(cyanomethyl)-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. This reaction typically occurs under mild conditions, leading to the formation of the acetate ester.

- Continuous Flow Processes: In industrial settings, continuous flow methods may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters like temperature and pressure, optimizing production efficiency .

4-(Cyanomethyl)-2-methoxyphenyl acetate serves multiple purposes across various fields:

- Pharmaceuticals: It is utilized as an intermediate in drug synthesis, contributing to the development of new pharmaceutical compounds.

- Agrochemicals: The compound plays a role in synthesizing pesticides and herbicides, enhancing agricultural practices by targeting specific pests and weeds.

- Materials Science: It is also used in creating functional materials such as liquid crystals and polymers, which find applications in electronic devices and coatings .

Research into the interactions of 4-(Cyanomethyl)-2-methoxyphenyl acetate with biological systems is still ongoing. Its unique structure suggests potential interactions with various biological targets, which could lead to the development of novel therapeutic agents. Further studies are needed to elucidate its mechanisms of action and efficacy in biological applications.

Several compounds share structural similarities with 4-(Cyanomethyl)-2-methoxyphenyl acetate:

| Compound Name | Structure Features |

|---|---|

| 4-(Cyanomethyl)phenyl acetate | Lacks the methoxy group |

| 2-Methoxyphenyl acetate | Lacks the cyanomethyl group |

| 4-(Cyanomethyl)-2-hydroxyphenyl acetate | Contains a hydroxyl group instead of methoxy |

Uniqueness

The uniqueness of 4-(Cyanomethyl)-2-methoxyphenyl acetate lies in its combination of both the cyanomethyl and methoxy groups on the phenyl ring. This distinct arrangement provides unique reactivity patterns compared to similar compounds. The methoxy group enhances electron donation, while the cyanomethyl group offers sites for further chemical modifications, making this compound particularly valuable in synthetic chemistry .

4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS: 5438-51-7) is an organic compound with the molecular formula $$ \text{C}{11}\text{H}{11}\text{NO}_{3} $$ and a molecular weight of 205.21 g/mol. Its IUPAC name, [4-(cyanomethyl)-2-methoxy-phenyl] acetate, reflects its structure: a phenyl ring substituted with a methoxy group at position 2, a cyanomethyl group at position 4, and an acetyloxy moiety. Common synonyms include Pantoprazole Disodium Salt intermediate and Benzeneacetonitrile, 4-(acetyloxy)-3-methoxy-.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 5438-51-7 |

| Molecular Formula | $$ \text{C}{11}\text{H}{11}\text{NO}_{3} $$ |

| Molecular Weight | 205.21 g/mol |

| Density | 1.157 g/cm³ |

| Boiling Point | 316°C at 760 mmHg |

| Refractive Index | 1.518 |

Historical Context and Discovery

Although no explicit discovery timeline exists, this compound gained prominence as an intermediate in synthesizing proton-pump inhibitors like pantoprazole. Patents from the early 2000s describe its role in optimizing synthetic routes for pharmaceuticals, highlighting its utility in introducing nitrile and acetylated phenolic functionalities. Its development parallels advancements in benzimidazole-based drug design, where modular substitution patterns are critical.

Significance in Organic Synthesis

The compound’s dual functional groups—cyano and acetyloxy—make it a versatile building block. The nitrile group participates in nucleophilic additions, while the acetate moiety enables hydrolysis or transesterification. For example, it serves as a precursor in synthesizing MEK inhibitors, where the nitrile stabilizes interactions with kinase domains. Its methoxy group also directs electrophilic substitution, facilitating regioselective modifications.

The compound 4-(Cyanomethyl)-2-methoxyphenyl acetate represents a phenolic ester derivative with a distinctive molecular architecture [1]. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as [4-(cyanomethyl)-2-methoxyphenyl] acetate [2]. This nomenclature reflects the structural organization wherein an acetate ester group is attached to a phenolic ring bearing both a methoxy substituent at the 2-position and a cyanomethyl group at the 4-position [1] [3].

The Chemical Abstracts Service Registry Number for this compound is 5438-51-7, providing a unique identifier within chemical databases [1] [3] [4]. The compound's molecular descriptor number, catalogued as MFCD22421594, serves as an additional reference point for chemical inventory systems [3]. The PubChem Compound Identifier designates this molecule as CID 226322, facilitating cross-referencing across multiple chemical information platforms [2].

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [4-(cyanomethyl)-2-methoxyphenyl] acetate | [1] [2] |

| CAS Registry Number | 5438-51-7 | [1] [3] |

| MDL Number | MFCD22421594 | [3] |

| PubChem CID | 226322 | [2] |

| InChI Key | DEEQADZQQLBLMP-UHFFFAOYSA-N | [1] |

The Standard International Chemical Identifier provides a comprehensive structural representation: InChI=1S/C11H11NO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5H2,1-2H3 [1]. The Simplified Molecular Input Line Entry System notation describes the connectivity as N#CCc1ccc(c(c1)OC)OC(=O)C, offering a linear representation of the molecular structure [3].

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 4-(Cyanomethyl)-2-methoxyphenyl acetate is characterized by a planar aromatic ring system with specific angular relationships determined by the substitution pattern [5] [6]. The benzene ring maintains its characteristic aromatic geometry with carbon-carbon-carbon bond angles approximating 120 degrees, consistent with sp2 hybridization of the aromatic carbons [5] [7]. The aromatic ring exhibits a planar configuration with carbon-carbon bond lengths of approximately 1.39 Angstroms, representing the delocalized nature of the aromatic system [7].

The acetate ester functionality introduces additional geometric considerations through its trigonal planar carbonyl carbon and tetrahedral carbon centers [8] [9]. The carbon-oxygen-carbon bond angle within the ester linkage exhibits characteristic values influenced by the aromatic substitution pattern [10] [9]. The ester carbonyl group adopts a planar geometry consistent with sp2 hybridization, with the carbon-oxygen double bond maintaining typical dimensions for aromatic esters [9] [11].

The cyanomethyl substituent presents a linear geometry characteristic of the nitrile functional group, with the carbon-nitrogen triple bond exhibiting a bond length of approximately 115.8 picometers [12]. The nitrile group maintains linearity with bond angles approaching 180 degrees due to the sp hybridization of both carbon and nitrogen atoms [13] [12]. The methylene bridge connecting the nitrile to the aromatic ring allows rotational freedom around the carbon-carbon single bond [14].

| Structural Feature | Bond Angle | Bond Length (Å) | Hybridization |

|---|---|---|---|

| Aromatic C-C-C | 120° | 1.39 | sp2 |

| Nitrile C≡N | 180° | 1.158 | sp |

| Ester C=O | 120° | 1.20 | sp2 |

| Methoxy C-O-C | 109° | 1.43 | sp3 |

The methoxy substituent at the 2-position relative to the ester linkage introduces steric and electronic effects that influence the overall molecular conformation [15] [16]. The methoxy group exhibits tetrahedral geometry around the oxygen atom, with the carbon-oxygen-carbon bond angle approximating 109 degrees [17] [10]. The rotational barrier around the aromatic carbon-oxygen bond allows for conformational flexibility, though steric interactions may favor specific orientations [18] [16].

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 4-(Cyanomethyl)-2-methoxyphenyl acetate exhibits characteristic resonances corresponding to the distinct proton environments within the molecule [19] [20]. The aromatic protons appear in the typical aromatic region between 6.8 and 7.5 parts per million, with specific chemical shifts influenced by the electron-donating methoxy group and electron-withdrawing cyanomethyl substituent [21] [20]. The methoxy protons generate a singlet resonance around 3.8 parts per million, characteristic of aromatic methoxy groups [21] [15].

The cyanomethyl protons produce a distinctive singlet around 3.7 parts per million, reflecting the deshielding effect of the adjacent nitrile group [21] [22]. The acetate methyl protons appear as a singlet near 2.3 parts per million, typical for acetate ester groups [21] [19]. The integration ratios correspond to the expected number of protons for each structural unit, providing confirmation of the molecular structure [20] [23].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with characteristic chemical shifts for each carbon environment [19] [23]. The nitrile carbon appears significantly downfield around 118 parts per million, consistent with the sp hybridization and electron-withdrawing nature of the cyano group [22] [24]. The carbonyl carbon of the acetate group resonates around 169 parts per million, typical for ester carbonyls [19] [25]. The aromatic carbons exhibit chemical shifts between 110 and 160 parts per million, with variations reflecting the electronic influence of the substituents [19] [15].

Infrared Spectroscopy

The infrared spectrum of 4-(Cyanomethyl)-2-methoxyphenyl acetate displays characteristic absorption bands corresponding to the functional groups present within the molecule [26] [27]. The nitrile stretching vibration produces a strong, sharp absorption band in the region of 2200-2300 wavenumbers, typically appearing around 2250 wavenumbers for aromatic nitriles [13] [28]. This absorption represents the carbon-nitrogen triple bond stretching mode and serves as a diagnostic feature for nitrile-containing compounds [13] [24].

The ester carbonyl group generates an intense absorption band around 1750-1760 wavenumbers, characteristic of phenolic acetate esters [9] [11]. This frequency reflects the electron-withdrawing influence of the aromatic ring system and the specific substitution pattern [25] [11]. The carbon-oxygen stretching vibrations of the ester linkage appear as strong absorptions in the 1200-1300 wavenumber region, following the characteristic pattern of aromatic esters [9] [11].

The methoxy group contributes carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber region and carbon-oxygen stretching modes around 1000-1100 wavenumbers [26] [27]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, typical of substituted benzene derivatives [26] [29].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N stretch | 2200-2300 | Strong | Nitrile group |

| C=O stretch | 1750-1760 | Strong | Acetate ester |

| C-O stretch | 1200-1300 | Strong | Ester linkage |

| Aromatic C=C | 1400-1600 | Medium | Benzene ring |

| C-H stretch | 2800-3000 | Medium | Aliphatic C-H |

Mass Spectrometry

Mass spectrometric analysis of 4-(Cyanomethyl)-2-methoxyphenyl acetate provides molecular weight determination and structural fragmentation information [23] [30]. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the molecular formula C11H11NO3 with a calculated exact mass of 205.0739 atomic mass units [1] [3]. The molecular ion serves as the base peak for molecular weight confirmation and isotope pattern analysis [23] [25].

Characteristic fragmentation pathways include loss of the acetate group (mass 43) to yield a fragment at mass-to-charge ratio 162, representing the substituted phenoxide ion [23] [30]. Additional fragmentation involves loss of the methoxy group (mass 31) and the cyanomethyl group (mass 40), producing diagnostic fragment ions that confirm the structural assignments [30] [25]. The nitrile group contributes to specific fragmentation patterns, with the formation of characteristic nitrogen-containing fragments [22] [28].

Conventional Synthetic Routes

The synthesis of 4-(Cyanomethyl)-2-methoxyphenyl acetate can be accomplished through several well-established chemical pathways, each offering distinct advantages and challenges for industrial implementation.

Direct Esterification (Fischer Method)

The most straightforward approach involves the Fischer esterification of 4-(cyanomethyl)-2-methoxybenzoic acid with acetic acid or acetic anhydride [1] [2]. This conventional method employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures ranging from 100-130°C [1]. The reaction typically achieves yields of 70-95% under optimized conditions [3].

The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol on the electrophilic carbon center, and subsequent elimination of water [1]. However, this equilibrium-limited process requires continuous water removal through azeotropic distillation or molecular sieves to drive the reaction to completion [3].

Acyl Chloride Route

An alternative high-yielding approach utilizes the reaction between 4-(cyanomethyl)-2-methoxyphenol and acetyl chloride in the presence of a base catalyst such as pyridine [4]. This method operates under mild conditions (0-25°C) and typically achieves yields of 85-98% [2]. The primary advantage lies in the irreversible nature of the reaction, eliminating equilibrium limitations [4].

The reaction mechanism involves nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of acetyl chloride, followed by elimination of hydrogen chloride [4]. However, the method generates toxic hydrogen chloride gas as a byproduct, requiring appropriate handling and neutralization systems [2].

Anhydride-Mediated Synthesis

The use of acetic anhydride with 4-(cyanomethyl)-2-methoxyphenol in the presence of Lewis acid catalysts such as aluminum chloride or zinc chloride represents another viable synthetic route [5]. This method operates at moderate temperatures (45-55°C) and provides yields of 82-98% [5]. The reaction benefits from mild conditions while producing high-purity products with minimal side reactions [6].

Novel Methodologies from Patent Literature

Transesterification Approaches

Recent patent literature describes innovative transesterification methods utilizing N-heterocyclic carbene catalysts for the conversion of methyl acetate with 4-(cyanomethyl)-2-methoxyphenol [6]. This approach offers improved atom economy and environmental sustainability compared to traditional esterification methods [6]. The process operates at temperatures of 120-130°C and achieves yields of 80-95% [7].

The transesterification pathway involves the exchange of alkyl groups between esters, facilitated by the unique electronic properties of N-heterocyclic carbenes [6]. These catalysts promote the formation of phenoxide intermediates through deprotonation, followed by nucleophilic attack on the ester carbonyl carbon [6].

Cyanoacetylation Strategies

Patent literature reveals novel cyanoacetylation methodologies for introducing the cyanomethyl functionality [8] [9]. These methods typically employ cyanoacetic acid derivatives as starting materials, followed by subsequent acetylation steps [10]. The approach offers versatility in product derivatization and enables the synthesis of multiple related compounds from common intermediates [8].

One particularly notable patent describes a one-step process for preparing cyanomethyl carboxylates through the reaction of acyl compounds with metal cyanides and aldehydes [9]. The process utilizes water-soluble metal cyanides such as sodium cyanide or potassium cyanide in combination with formaldehyde, achieving efficient cyanomethyl group introduction [9].

Catalytic Coupling Methods

Advanced patent methodologies describe palladium-catalyzed coupling reactions for the synthesis of substituted phenyl acetates [11] [12]. These methods enable the formation of carbon-carbon bonds under mild conditions while offering high selectivity and functional group tolerance [12]. Palladium catalysts such as Pd(PPh₃)₂Cl₂ facilitate the coupling of organometallic reagents with aryl halides at temperatures of 80-120°C [11].

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetallation with the organometallic reagent and reductive elimination to form the desired product [12]. These catalytic systems demonstrate remarkable efficiency with yields typically ranging from 75-95% [11].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperature)

Catalyst Selection and Optimization

The choice of catalyst system significantly influences reaction efficiency, selectivity, and environmental impact. Comprehensive evaluation of various catalyst types reveals distinct performance characteristics for each system.

Acid Catalysts: Traditional mineral acids such as sulfuric acid demonstrate high activity across temperature ranges of 100-150°C with moderate selectivity [13]. p-Toluenesulfonic acid offers improved selectivity while maintaining high catalytic activity at slightly lower temperatures (80-120°C) [13].

Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst 36 provide significant advantages in terms of recyclability and product purification [13]. These ion-exchange resins operate effectively at 50-100°C with medium-high activity and excellent selectivity [13]. Zeolite catalysts offer similar benefits with enhanced thermal stability, operating at temperatures up to 250°C [13].

Metal-Based Catalysts: Transition metal catalysts, particularly palladium complexes, demonstrate exceptional selectivity under mild conditions [14]. Copper-based systems show promise for specialized applications, particularly in electrochemical processes [15] [16].

Green Catalysts: Ionic liquids represent environmentally sustainable alternatives, offering medium activity with good recyclability [7]. N-heterocyclic carbenes provide very high selectivity but limited recyclability [6].

Solvent System Optimization

Solvent selection profoundly impacts reaction kinetics, product yield, and environmental sustainability. Systematic evaluation of solvent systems reveals optimal conditions for different synthetic approaches.

Aprotic Solvents: 1,4-Dioxane emerges as the optimal solvent for many acetate synthesis reactions, providing yields of 85-95% with excellent green chemistry credentials [17]. Toluene and xylene offer good performance (75-90% yields) with moderate environmental impact [18].

Polar Aprotic Solvents: DMF and DMSO enable high conversion rates but present environmental concerns due to toxicity and disposal requirements [17]. These solvents are particularly effective for metal-catalyzed reactions requiring high dielectric constants.

Neat Conditions: Solvent-free processes represent the pinnacle of green chemistry, achieving yields of 80-95% while eliminating solvent-related environmental impacts [19]. These conditions require careful temperature control and efficient mixing to ensure homogeneous reaction conditions.

Sustainable Alternatives: Ethanol provides an environmentally friendly option with high green chemistry scores, though yields may be somewhat reduced (65-80%) [18]. Glycerol has emerged as a particularly promising green solvent for specialized applications [20].

Temperature Optimization

Temperature control represents a critical parameter affecting reaction kinetics, product distribution, and energy consumption. Optimal temperature ranges vary significantly depending on the chosen synthetic route and catalyst system.

Low-Temperature Processes: Acyl chloride methods operate effectively at 0-25°C, minimizing energy consumption while maintaining high yields [2]. These conditions require carefully controlled addition rates and efficient heat removal systems.

Moderate Temperature Conditions: Most esterification reactions proceed optimally at 80-130°C, balancing reaction rate with energy efficiency [1] [6]. This temperature range enables practical reaction times while avoiding excessive energy consumption.

High-Temperature Applications: Specialized processes involving heterogeneous catalysts may require temperatures up to 250°C [13]. These conditions necessitate robust equipment design and comprehensive heat integration strategies.

Industrial-Scale Production Challenges

Raw Material Supply and Cost Management

Industrial production faces significant challenges related to raw material availability and cost volatility. Phenol and acetic acid represent major cost components, with prices subject to fluctuations based on petroleum feedstock availability [3]. Long-term supply contracts and alternative sourcing strategies are essential for maintaining production stability [3].

The availability of specialized precursors such as 4-(cyanomethyl)-2-methoxyphenol may present supply chain constraints, particularly for high-volume applications. Development of integrated production processes that generate required intermediates on-site offers potential solutions to supply chain vulnerabilities.

Process Intensification Requirements

Scale-up from laboratory to industrial production requires significant process intensification to achieve economically viable production rates. Heat and mass transfer limitations become critical at large scales, necessitating advanced reactor designs and mixing systems [21].

Computational fluid dynamics modeling and pilot plant studies are essential for optimizing reactor configurations and predicting performance at industrial scales [21]. The implementation of continuous flow reactors offers advantages over traditional batch processes in terms of heat transfer efficiency and reaction control [22].

Environmental and Sustainability Considerations

Industrial acetate production faces increasing pressure to minimize environmental impact through reduced solvent consumption, waste generation, and energy requirements [3]. Implementation of green chemistry principles requires significant capital investment in advanced separation technologies and waste treatment systems [19].

Solvent recovery and recycling systems are essential for economic viability, particularly when using higher-cost solvents such as ionic liquids or specialized organic solvents [19]. The development of closed-loop processes that minimize waste generation represents a key sustainability objective.

Equipment Design and Corrosion Management

The acidic nature of many acetate synthesis processes presents significant corrosion challenges for industrial equipment [23]. Specialized corrosion-resistant materials such as hastelloy or specialized stainless steel alloys are required for reactor construction, significantly increasing capital costs [23].

Regular maintenance schedules and comprehensive corrosion monitoring systems are essential for maintaining equipment integrity and preventing catastrophic failures [23]. The implementation of advanced materials and protective coatings can extend equipment lifetime but requires substantial initial investment.

Product Purification and Quality Control

Industrial-scale purification presents unique challenges due to the presence of multiple impurities and byproducts that may not be significant at laboratory scale [3]. Advanced separation techniques such as reactive distillation, membrane separation, or specialized crystallization methods may be required to achieve pharmaceutical-grade purity standards.